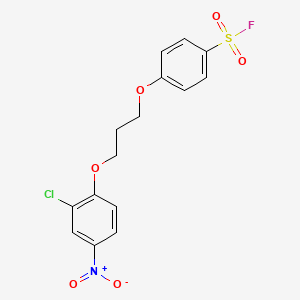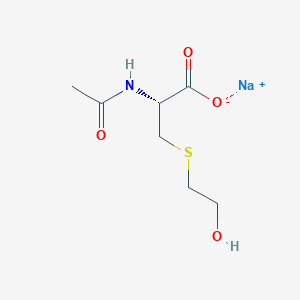
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is known for its involvement in detoxification pathways, particularly in the metabolism of certain toxic substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt typically involves the acetylation of l-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where l-cysteine reacts with an appropriate hydroxyethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in detoxification and other biological processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group in the compound.
Reduction: Reducing agents like sodium borohydride can reduce the disulfide bonds formed during oxidation.
Major Products
Scientific Research Applications
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in detoxification pathways and its potential to mitigate oxidative stress in cells.
Medicine: Research focuses on its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt involves its interaction with various molecular targets and pathways. It acts as a detoxifying agent by conjugating with toxic substances, facilitating their excretion from the body. The compound also plays a role in maintaining cellular redox balance by participating in antioxidant pathways .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-S-(2-carbamoylethyl)-cysteine
- N-acetyl-S-(3-hydroxypropyl)-cysteine
- N-acetyl-S-(2-hydroxypropyl)-cysteine
- N-acetyl-S-(N-methylcarbamoyl)-cysteine
Uniqueness
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H12NNaO4S |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
sodium;(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H13NO4S.Na/c1-5(10)8-6(7(11)12)4-13-3-2-9;/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
XYJTUIFLCCKMHW-RGMNGODLSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCO)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


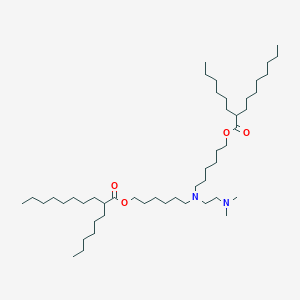
![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352039.png)

![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)


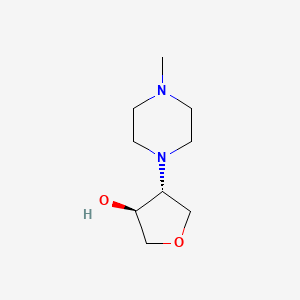
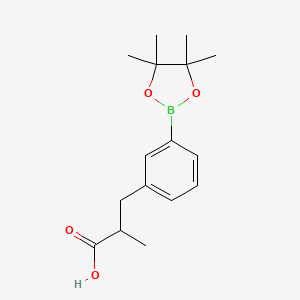
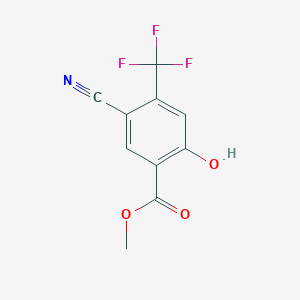
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
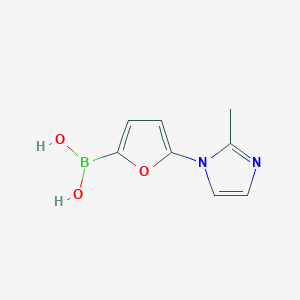
![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
